molecular formula C15H28O2 B107451 Dodecyl acrylate CAS No. 2156-97-0

Dodecyl acrylate

Cat. No.: B107451
CAS No.: 2156-97-0
M. Wt: 240.38 g/mol
InChI Key: PBOSTUDLECTMNL-UHFFFAOYSA-N
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Description

It is a member of the acrylate family, which are esters, salts, and conjugate bases of acrylic acid and its derivatives . Dodecyl acrylate is commonly used in the production of polymers and copolymers due to its ability to undergo polymerization reactions.

Properties

IUPAC Name

dodecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOSTUDLECTMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26246-92-4
Record name Lauryl acrylate polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26246-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID7022178
Record name Lauryl acrylate
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Molecular Weight

240.38 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, dodecyl ester
Source EPA Chemicals under the TSCA
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CAS No.

2156-97-0
Record name Lauryl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lauryl acrylate
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Record name Dodecyl acrylate
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Record name 2-Propenoic acid, dodecyl ester
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Record name Lauryl acrylate
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Record name Dodecyl acrylate
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Record name LAURYL ACRYLATE
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Synthesis routes and methods

Procedure details

In a similar manner, a mixture of 559 parts n-dodecyl alcohol, 387.4 parts methyl acrylate, 167 parts heptane, 1.5 parts dimethyltin dichloride, 0.4 parts sodium methoxide (molar ratio 1.08:1), 3.3 parts 4-methoxyphenol and 0.65 parts hydroquinone yielded, after work up, 672.2 parts (93.2 percent yield, based on n-dodecyl alcohol) of n-dodecyl acrylate, with a purity of 96.6 percent containing no detectable tin.
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Yield
93.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dodecyl acrylate?

A1: this compound has a molecular formula of C15H28O2 and a molecular weight of 240.38 g/mol.

Q2: What are the spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't detailed in these papers, researchers commonly utilize techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to analyze the structure of this compound and its copolymers. [, , , , , ]

Q3: How does this compound behave in polymer blends?

A3: this compound is often copolymerized with other monomers like styrene, methyl acrylate, or methacrylates to create polymer blends with improved properties. For instance, blends of high-density polyethylene with branched poly(styrene-co-dodecyl acrylate) exhibit modified rheological, mechanical, and thermal properties compared to pure polyethylene. []

Q4: Can this compound copolymers be used as lubricant additives?

A4: Yes, this compound-based copolymers demonstrate potential as multifunctional additives in lubricating oils. Research shows they can improve viscosity index, pour point, and even impart biodegradability depending on the comonomer. [, , , ]

Q5: How does the concentration of this compound in a copolymer affect its properties?

A5: The properties of a copolymer are highly dependent on the relative concentrations of its constituent monomers. For example, in terpolymers of octyl acrylate, decyl acrylate, and this compound, a higher ratio of this compound leads to improved performance as a pour point depressant and viscosity index improver in lubricating oils. []

Q6: Is this compound used as a catalyst?

A6: The provided research focuses on this compound primarily as a monomer for polymerization reactions. Its catalytic properties are not extensively explored in these papers.

Q7: Have computational methods been used to study this compound polymerization?

A7: While not extensively discussed in these papers, computational tools like self-consistent field theory calculations can provide insights into the phase behavior and stability of block copolymers containing this compound. []

Q8: How does the size of the alkyl group in acrylate monomers affect termination kinetics?

A8: Studies on the termination kinetics of free-radical polymerization reveal a trend related to alkyl group size. Increasing the alkyl ester group size, for example from methyl acrylate to this compound, leads to a wider range of monomer conversion over which the termination rate coefficient remains constant. This is attributed to the influence of segmental diffusion control in termination reactions. [, , ]

Q9: How stable are multiple Pickering emulsions stabilized by poly(this compound-co-acrylic acid) nanoparticles?

A9: Research indicates that the stability of these emulsions is pH-dependent. Multiple emulsions with long-term stability were achieved at pH 5.5, suggesting that the surface wettability of the nanoparticles, influenced by pH, plays a crucial role in stabilizing the emulsion. []

Q10: What information is available about PK/PD, In Vitro/Vivo Efficacy, Resistance, Toxicology, Drug Delivery, and Biomarkers for this compound?

A10: The provided research focuses on the physicochemical properties and material applications of this compound, primarily as a monomer in polymer synthesis. Consequently, information related to pharmacological and toxicological aspects like PK/PD, in vitro/vivo efficacy, resistance, toxicology, drug delivery, and biomarkers is outside the scope of these studies.

Q11: What is the environmental impact of this compound?

A11: While not explicitly covered in the research, incorporating biodegradable components like α-pinene into acrylate copolymers can enhance their biodegradability, potentially reducing their environmental impact. [, ]

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